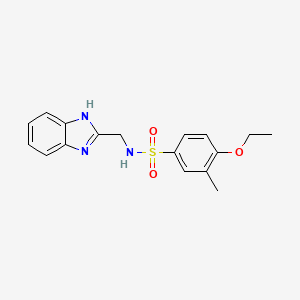
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine, also known as BDAS, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. BDAS belongs to the piperazine family of compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV. In addition, 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has also been shown to have a range of therapeutic properties, which makes it a versatile compound for research. However, one limitation of using 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
For research on 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine include the development of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine-based drugs, investigation of its mechanism of action, and the development of new synthesis methods.
Méthodes De Synthèse
The synthesis of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 1,2-dihydroacenaphthylene-5-sulfonyl chloride, which is then reacted with piperazine in the presence of a base to form the intermediate product. The final step involves the reaction of the intermediate product with benzyl chloride to produce 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine. The purity of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-28(27,22-12-11-20-10-9-19-7-4-8-21(22)23(19)20)25-15-13-24(14-16-25)17-18-5-2-1-3-6-18/h1-8,11-12H,9-10,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMLRQRYBVYMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









methanone](/img/structure/B7440904.png)




